1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-prop-2-enyl-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-6-11-27-14-20(13-24(27)29)25-26-22-9-7-8-10-23(22)28(25)15-21-18(4)16(2)12-17(3)19(21)5/h6-10,12,20H,1,11,13-15H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFNWOCRHPMCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]imidazole core, followed by the introduction of the 2,3,5,6-tetramethylbenzyl group. The allyl group is then added through an allylation reaction, and finally, the pyrrolidin-2-one ring is formed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzo[d]imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Core Structural Variations
Key analogs share the pyrrolidin-2-one–benzimidazole scaffold but differ in substituents (Table 1):
Table 1: Structural Comparison of Pyrrolidin-2-one–Benzimidazole Derivatives
Physical Properties
Table 2: Comparative Physical Data
Spectroscopic Characterization
- Benzimidazole Proton NMR : All analogs show a singlet near δ 10.8 ppm for benzimidazole NH protons .
- Carbonyl Signals : The pyrrolidin-2-one carbonyl appears at δ 170–175 ppm in ¹³C NMR across analogs .
- Allyl Group (Target Compound) : Expected doublets at δ 5.0–6.0 ppm (¹H NMR) and δ 115–125 ppm (¹³C NMR) for allylic carbons .
Biological Activity
The compound 1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a benzimidazole moiety through an allyl group. The presence of the bulky 2,3,5,6-tetramethylbenzyl substituent on the benzimidazole ring can significantly influence its steric and electronic properties, potentially affecting its biological interactions.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 295.39 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of related benzimidazole derivatives. For instance, complexes derived from benzimidazolium salts have shown significant antimicrobial activities against various pathogens. One study demonstrated that silver complexes of benzimidazolium salts were effective against Staphylococcus aureus and exhibited a reduction in biofilm formation by up to 90% at concentrations as low as 1.9 µM .
Antifungal Activity
The compound's structural similarity to other benzimidazole derivatives suggests potential antifungal activity. Docking studies have indicated that certain derivatives exhibit strong binding affinities to fungal CYP51 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism could be leveraged for developing new antifungal agents .
Case Studies
- Synthesis and Characterization : A study reported the synthesis of related benzimidazolium salts and their characterization through NMR spectroscopy. The compounds were evaluated for their biological activities, revealing promising results against various microbial strains .
- Antibiofilm Activity : Another case study focused on the antibiofilm activity of benzimidazolium silver complexes, which showed high efficacy in preventing biofilm formation across different bacterial species .
The biological activity of this compound may be attributed to several mechanisms:
- Metal Coordination : The compound can form stable complexes with metal ions (e.g., silver), enhancing its antimicrobial efficacy through metal-mediated pathways.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit essential enzymes in microbial metabolism, leading to cell death.
Table 1: Biological Activities of Benzimidazole Derivatives
| Compound Name | Activity Type | Target Organisms | Efficacy (µM) | Reference |
|---|---|---|---|---|
| Complex A | Antimicrobial | Staphylococcus aureus | 1.9 | |
| Complex B | Antifungal | Various fungi | - | |
| Compound X | Antibiofilm | Gram-positive bacteria | - |
| Property | Value |
|---|---|
| LogP (oct/water) | 2.429 |
| Solubility | Moderate |
| Melting Point | - |
Q & A
Q. What are the optimal synthetic routes for preparing 1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
The synthesis typically involves multi-step pathways, including:
- Core formation : Construction of the pyrrolidinone ring via cyclization reactions.
- Functionalization : Introduction of the allyl group and benzimidazole moiety through nucleophilic substitution or coupling reactions.
- Substituent attachment : The 2,3,5,6-tetramethylbenzyl group is introduced via alkylation or Mitsunobu reactions. Reaction optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, downfield shifts in aromatic protons (δ 7.2–8.5 ppm) verify benzimidazole integration.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 428.2345).
- FTIR : Peaks near 1680 cm indicate the pyrrolidinone carbonyl group .
Q. What are the recommended methods for assessing purity and stability during storage?
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%).
- Accelerated stability studies : Store at 4°C under inert gas (N) to prevent oxidation. Monitor degradation via periodic LC-MS analysis .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data (e.g., IC50_{50}50 values) across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hours).
- Solubility limitations : Use co-solvents like DMSO (<0.1% v/v) to ensure compound dissolution.
- Normalization : Include positive controls (e.g., doxorubicin) and standardized protocols to minimize batch-to-batch variability .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Molecular docking : Predict binding affinities to targets like kinases or DNA topoisomerases using AutoDock Vina.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., pyrrolidinone carbonyl as a nucleophilic hotspot).
- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- SAR insights :
- Allyl group : Enhances membrane permeability but may reduce aqueous solubility.
- Tetramethylbenzyl moiety : Increased hydrophobicity correlates with improved anticancer activity (e.g., IC = 2.1 µM vs. 8.7 µM for non-methylated analogs).
Q. What experimental designs mitigate challenges in studying this compound’s pharmacokinetics?
- Microsomal stability assays : Use liver microsomes to predict metabolic clearance rates.
- Plasma protein binding : Employ equilibrium dialysis to measure unbound fractions.
- In vivo models : Utilize radiolabeled analogs (e.g., C-labeled) for biodistribution studies in rodents .
Methodological Challenges
Q. How can solubility issues impact bioassays, and what strategies address them?
- Problem : Low solubility (<10 µM in PBS) leads to false-negative results in cell-based assays.
- Solutions :
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
Q. What analytical techniques resolve co-eluting impurities during HPLC purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
